

AF 594 carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 594 carboxylic acid

Cat. No.: B12373513

[Get Quote](#)

AF 594 Carboxylic Acid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **AF 594 carboxylic acid**, a prominent fluorescent dye utilized in a multitude of life science applications. The document details its chemical structure, photophysical properties, and conjugation chemistry, offering structured data, detailed experimental protocols, and workflow visualizations to facilitate its effective use in research and development.

Core Chemical Structure and Properties

AF 594 carboxylic acid is a member of the Alexa Fluor family of dyes, known for their exceptional brightness and photostability. Structurally, it is a sulfonated rhodamine derivative, a modification that significantly enhances its water solubility and reduces the tendency for aggregation, a common issue with fluorescently labeled conjugates.^{[1][2]} The defining feature of this molecule is its terminal carboxylic acid group (-COOH), which serves as a reactive handle for covalent attachment to other molecules.

The dye is characterized by its high fluorescence quantum yield and robust photostability.^{[3][4]} It is soluble in water, as well as common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).^{[5][6]} Its fluorescence is notably insensitive to pH variations

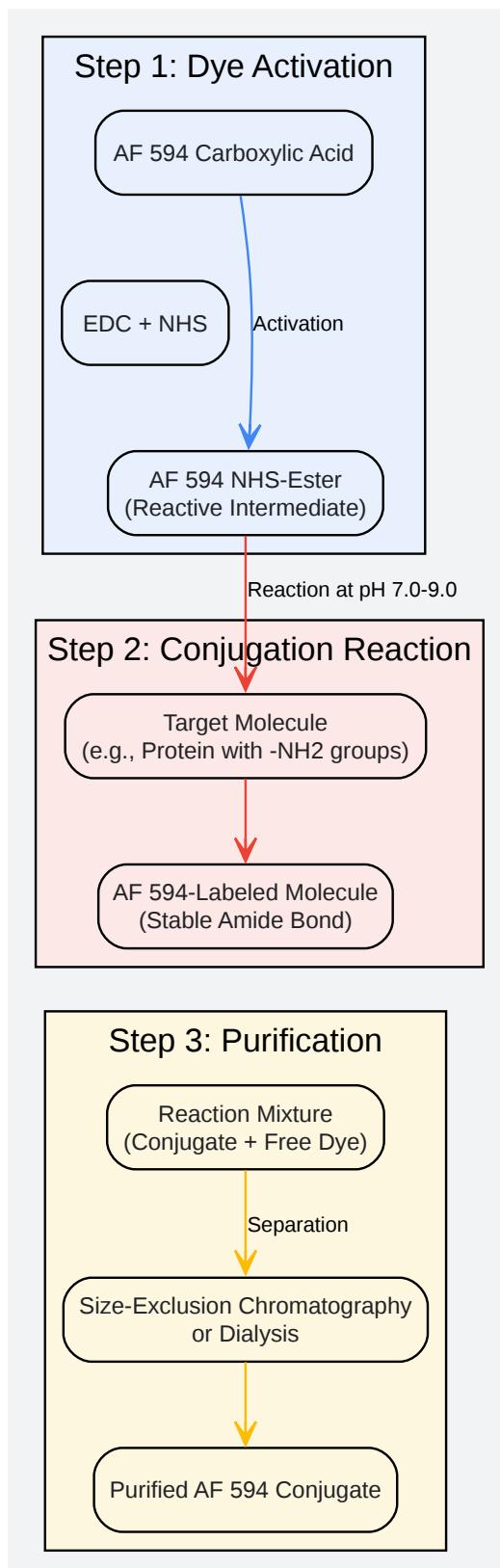
between pH 4 and 10, a critical feature for maintaining consistent signal in diverse biological environments.^[2] The molecular formula for **AF 594 carboxylic acid** is C₄₇H₆₄N₄O₁₁S₂ and its molecular weight is approximately 925.18 g/mol .^[5]

Photophysical Characteristics

The utility of a fluorophore is fundamentally defined by its spectral properties. AF 594 possesses an excitation maximum in the orange-red region of the spectrum and an emission maximum in the red region, making it compatible with common laser lines and filter sets in fluorescence microscopy and flow cytometry.

Table 1: Quantitative Photophysical Properties of AF 594

Property	Value
Excitation Maximum (λ_{ex})	586 - 594 nm ^{[3][4][5]}
Emission Maximum (λ_{em})	613 - 617 nm ^{[5][7]}
Molar Extinction Coefficient (ϵ)	\sim 105,000 cm ⁻¹ M ⁻¹ ^{[5][6][8]}
Fluorescence Quantum Yield (Φ)	\sim 0.77 ^{[5][6]}
Fluorescence Lifetime (τ)	Not specified for carboxylic acid form; general for Alexa Fluor dyes.


Experimental Protocols and Conjugation Chemistry

The primary application of **AF 594 carboxylic acid** is its covalent conjugation to biomolecules bearing primary amine groups, such as proteins, amine-modified oligonucleotides, and peptides.^[9] This is typically achieved through carbodiimide chemistry.

Amine Labeling via EDC/NHS Chemistry

The carboxylic acid group is not directly reactive with amines under physiological conditions. It must first be activated to a more reactive intermediate. A common and efficient method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. EDC activates the

carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester readily reacts with primary amines (-NH₂) on the target molecule to form a stable amide bond.[5]

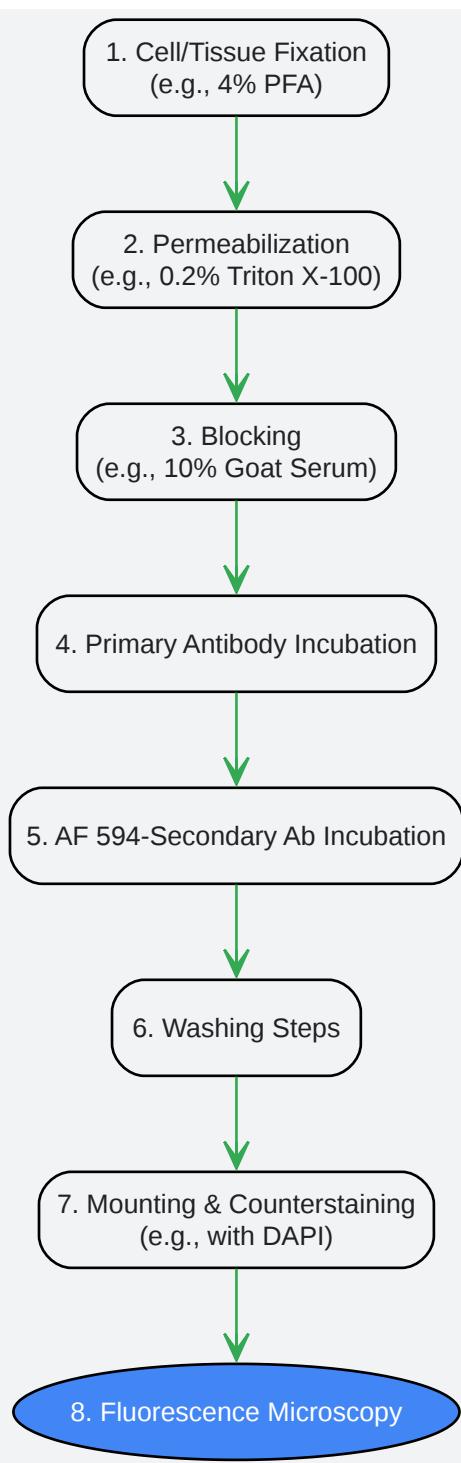
[Click to download full resolution via product page](#)

Caption: General workflow for labeling primary amines using **AF 594 carboxylic acid**.

Detailed Protocol: Labeling a Protein with AF 594 Carboxylic Acid

This protocol is a general guideline and may require optimization for specific proteins.

- Protein Preparation:
 - The protein must be in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS). Buffers containing Tris or glycine will interfere with the reaction and must be removed, for instance, by dialysis against PBS.[7][10]
 - The optimal protein concentration is typically 1-10 mg/mL.
- Reagent Preparation:
 - Dissolve **AF 594 carboxylic acid** in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
 - Freshly prepare EDC and sulfo-NHS solutions in a non-amine-containing buffer (e.g., MES buffer or water) immediately before use.
- Activation and Conjugation Reaction:
 - For a typical reaction, use a 5- to 20-fold molar excess of dye over the protein.
 - Combine the **AF 594 carboxylic acid** stock solution with a 1.5-fold molar excess of both EDC and sulfo-NHS relative to the dye.
 - Allow the activation reaction to proceed for 15 minutes at room temperature.
 - Add the activated dye mixture to the protein solution. The reaction pH should be between 7.0 and 8.5 for efficient conjugation to primary amines.[8] If the protein buffer is at a lower pH, it can be adjusted with a small amount of a suitable base like sodium bicarbonate.


- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification:
 - The most common method to separate the labeled protein from unreacted dye and reaction byproducts is size-exclusion chromatography (e.g., a G-25 desalting column).[\[10\]](#)
The larger protein conjugate will elute first.
 - Alternatively, extensive dialysis against a suitable storage buffer can be used.
- Characterization (Optional but Recommended):
 - The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~590 nm (for the dye).

Key Applications and Logical Workflows

AF 594 conjugates are staples in fluorescence-based assays due to their brightness and photostability. A primary application is in immunofluorescence (IF) for the detection of specific cellular targets.

Immunofluorescence (IF) Workflow

In a typical indirect immunofluorescence experiment, an unlabeled primary antibody binds to the target antigen. Subsequently, a secondary antibody conjugated with AF 594, which is specific for the primary antibody's host species, is used for detection and visualization.

[Click to download full resolution via product page](#)

Caption: Logical steps in a typical indirect immunofluorescence (IF) protocol.

This workflow highlights the sequential steps required for specific labeling and subsequent imaging. The bright red fluorescence of AF 594 provides excellent contrast, especially when

combined with blue nuclear counterstains like DAPI.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AF 594 carboxylic acid | Wolfe Labs [\[wolfelabs.com\]](https://wolfelabs.com)
- 5. lumiprobe.com [lumiprobe.com]
- 6. BP Fluor 594 carboxylic acid | BroadPharm [\[broadpharm.com\]](https://broadpharm.com)
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Protein Labeling Reagents | Thermo Fisher Scientific - US [\[thermofisher.com\]](https://thermofisher.com)
- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [\[thermofisher.com\]](https://thermofisher.com)
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [\[creativebiolabs.net\]](https://creativebiolabs.net)
- To cite this document: BenchChem. [AF 594 carboxylic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12373513#af-594-carboxylic-acid-chemical-structure-and-properties\]](https://www.benchchem.com/product/b12373513#af-594-carboxylic-acid-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com